1-(azetidin-3-yl)-1H-1,2,4-triazole
Description
Significance of the 1,2,4-Triazole (B32235) Heterocycle in Contemporary Chemical Research
Historical Context and Evolution of 1,2,4-Triazole Derivatives
The history of triazoles dates back to 1885, when Bladin first described the carbon-nitrogen ring system. rjptonline.org Since their discovery, 1,2,4-triazole derivatives have been the subject of extensive research, leading to the development of numerous compounds with significant pharmacological activities. nih.govrjptonline.org The evolution of synthetic methodologies, including classical and modern techniques like microwave-assisted synthesis, has facilitated the creation of a vast library of 1,2,4-triazole derivatives. qu.edu.samdpi.comutar.edu.my This has allowed for extensive exploration of their structure-activity relationships and the optimization of their therapeutic potential. nih.gov
1,2,4-Triazole as a Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. nih.govresearchgate.net This is attributed to its unique structural features, including its dipole character, hydrogen bonding capacity, rigidity, and solubility. nih.gov The triazole ring can act as an isostere for amide, ester, and carboxylic acid groups, allowing for the modification of existing drug molecules to improve their pharmacological properties. nih.gov
The versatility of the 1,2,4-triazole scaffold is demonstrated by its presence in a diverse array of clinically used drugs. nih.gov These include antifungal agents like fluconazole (B54011) and itraconazole, which inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.govnih.gov Furthermore, 1,2,4-triazole derivatives have been investigated for a multitude of other therapeutic applications, as detailed in the table below.
Table 1: Investigated Therapeutic Applications of 1,2,4-Triazole Derivatives
| Therapeutic Area | Examples/Targets |
|---|---|
| Antibacterial | Active against various bacterial strains, including resistant ones. mdpi.com |
| Anticancer | Inhibition of various cancer cell lines. rjptonline.orgresearchgate.net |
| Anticonvulsant | Potential treatment for epilepsy. rjptonline.orgresearchgate.net |
| Anti-inflammatory | Analgesic and anti-inflammatory properties. nih.gov |
| Antiviral | Activity against various viruses. nih.govresearchgate.net |
| Antitubercular | Inhibition of Mycobacterium tuberculosis. rjptonline.orgresearchgate.net |
| Antioxidant | Potential to combat oxidative stress. researchgate.net |
| Antidepressant | Potential for treating depression. researchgate.net |
Relevance of the Azetidine (B1206935) Moiety in Advanced Molecular Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry due to its unique structural and physicochemical properties. nih.govenamine.net Despite historical challenges in their synthesis, recent advancements have made azetidines more accessible for drug discovery programs. nih.govrsc.org
The incorporation of an azetidine moiety into a molecule can confer several advantageous properties. Its rigid and three-dimensional structure can help to constrain the conformation of a molecule, which can lead to increased binding affinity and selectivity for its biological target. enamine.net Azetidines can also serve as bioisosteric replacements for other functional groups, offering a way to modulate a compound's pharmacokinetic profile. researchgate.net The presence of the nitrogen atom provides a handle for further functionalization, allowing for the exploration of a wider chemical space. rsc.orgchemrxiv.org
Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including applications in the treatment of neurological disorders. nih.govtechnologynetworks.com The inclusion of this strained ring system can lead to novel molecular architectures with improved drug-like properties. enamine.netrsc.org
Conceptual Design and Rationale for the 1-(azetidin-3-yl)-1H-1,2,4-Triazole Architecture
The design of this compound is a prime example of a molecular hybridization strategy, which aims to combine two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. nih.gov
Molecular Hybridization Strategies and Synergistic Effects
Molecular hybridization involves the strategic combination of different structural motifs to create a single molecule with a multi-target profile or improved properties. nih.govasianpubs.org In the case of this compound, the fusion of the biologically active 1,2,4-triazole ring with the structurally unique azetidine moiety is intended to produce synergistic effects.
The 1,2,4-triazole component brings its well-established and broad-spectrum biological activity profile, while the azetidine ring introduces conformational rigidity and a three-dimensional character that can enhance target binding and improve physicochemical properties. nih.govenamine.net This combination could lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles compared to molecules containing only one of the individual scaffolds.
Potential for Diversity-Oriented Synthesis (DOS)
The structure of this compound lends itself well to diversity-oriented synthesis (DOS). DOS is a synthetic strategy that aims to rapidly generate a library of structurally diverse small molecules. The functional handles on both the azetidine and triazole rings provide opportunities for the introduction of a wide variety of substituents.
For instance, the nitrogen atom of the azetidine ring can be functionalized, and the carbon atoms of both rings can be substituted. rsc.orgchemrxiv.org This allows for the creation of a large number of analogs with different steric and electronic properties, which can be screened for a wide range of biological activities. This approach significantly increases the probability of identifying novel lead compounds for drug discovery. acs.org
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C5H8N4/c1-5(2-6-1)9-4-7-3-8-9/h3-6H,1-2H2 |
InChI Key |
VBGWAUZHDAWVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azetidin 3 Yl 1h 1,2,4 Triazole and Its Analogs
Formation of the 1,2,4-Triazole (B32235) Ring System
The construction of the 1,2,4-triazole ring is the pivotal step in the synthesis of the target compound and its derivatives. A number of established and contemporary methods are available for this purpose.
Classical methods for 1,2,4-triazole synthesis have long been established and are still in use. The Pellizzari reaction , first reported in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. rsc.orgisres.orgwikipedia.org This reaction typically requires high temperatures and can have limitations regarding the diversity of substituents on the final triazole ring. rsc.org For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. While direct application to azetidine-containing precursors is not widely documented, one could envision a pathway starting from an azetidine-3-carboxamide (B1289449) and a suitable hydrazide.
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| Amide | Hydrazide | 1,2,4-Triazole | High Temperature |
The Einhorn-Brunner reaction provides another classical route, involving the reaction of imides with alkyl hydrazines in the presence of a weak acid to produce an isomeric mixture of 1,2,4-triazoles. nih.govwikipedia.org The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide. wikipedia.org This method has been widely used for the synthesis of various substituted 1,2,4-triazoles.
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| Imide | Alkyl Hydrazine | Isomeric 1,2,4-Triazoles | Weak Acid |
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of heterocyclic rings, offering milder reaction conditions and broader substrate compatibility.
Copper-catalyzed oxidative cyclization has emerged as a powerful tool for the synthesis of 1,2,4-triazoles. These reactions often proceed through the formation of C-N and N-N bonds in a single step, utilizing molecular oxygen or other oxidants. frontiersin.org For example, copper catalysts can facilitate the coupling of amidines with nitriles to afford 1,2,4-triazole derivatives. nih.gov A plausible approach for synthesizing the target compound could involve a copper-catalyzed reaction between an azetidine-containing amidine and a suitable nitrile.
Ruthenium-catalyzed reactions have also been employed in the synthesis of triazoles, although they are more commonly associated with the formation of 1,2,3-triazole isomers through azide-alkyne cycloadditions. nih.govmdpi.com However, ruthenium complexes have been investigated for their catalytic activity in various organic transformations, and their application in 1,2,4-triazole synthesis is an area of ongoing research. nih.gov
| Catalyst | Reaction Type | Key Features |
|---|---|---|
| Copper | Oxidative Cyclization | Milder conditions, often uses O2 as oxidant |
| Ruthenium | Cycloaddition/Other | Primarily for 1,2,3-triazoles, potential for 1,2,4-triazole synthesis |
In the pursuit of more sustainable and environmentally friendly synthetic routes, metal-free oxidative cyclization methods have gained significant attention. These reactions often utilize readily available and inexpensive oxidants like iodine or selenium dioxide. frontiersin.orgnih.gov For instance, the oxidative cyclization of hydrazones, which can be derived from aldehydes and hydrazines, provides an efficient pathway to 1,2,4-triazoles without the need for a metal catalyst. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of 1,2,4-triazoles. These strategies often involve the in-situ formation of key intermediates that then undergo cyclization to the triazole ring. A hypothetical MCR for the synthesis of an azetidinyl-triazole could involve an azetidine-derived component, an aldehyde, and a nitrogen source.
Microwave-assisted organic synthesis has revolutionized many chemical transformations by significantly reducing reaction times and often improving yields. nih.gov The application of microwave irradiation to the synthesis of 1,2,4-triazoles has been shown to be highly effective, particularly for classical reactions that traditionally require prolonged heating. wikipedia.orgpnrjournal.com For example, the Pellizzari reaction can be accelerated under microwave conditions. wikipedia.org This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries.
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Pellizzari Reaction | Hours | Minutes | Often Significant |
| 1,2,4-Triazole Synthesis | 27 hours | 30 minutes | Reported up to 96% yield |
Electrochemical synthesis represents a green and sustainable approach to organic reactions, often avoiding the need for harsh reagents and catalysts. nih.gov Electrochemical methods have been successfully applied to the synthesis of 1,2,4-triazole-fused heterocycles and other substituted triazoles. orientjchem.orgrsc.orgresearchgate.net These reactions typically involve the oxidative cyclization of precursors like hydrazones under mild electrolytic conditions. nih.gov The development of electrochemical methods for the synthesis of N-substituted triazoles, including those with cyclic amine moieties, is an active area of research.
Synthesis of Azetidine-Containing Precursors and Intermediates
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a strained yet valuable scaffold in medicinal chemistry. rsc.orgresearchwithrutgers.com Its synthesis and functionalization are critical first steps toward the target compound.
Synthetic Routes to Functionalized Azetidines (e.g., from Azetidin-3-one)
Azetidin-3-ones are highly versatile intermediates for creating a variety of substituted azetidines. nih.gov While their β-lactam isomers (azetidin-2-ones) are well-known, azetidin-3-ones serve as key building blocks for different structural motifs. nih.gov Traditional synthesis methods for azetidin-3-ones have included the decomposition of α-amino-α′-diazo ketones, though this approach can be limited by low yields and the hazardous nature of diazo compounds. nih.gov
A more recent and flexible method involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This strategy bypasses the need for toxic diazo intermediates and allows for the efficient synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov The process generates reactive α-oxo gold carbenes from the intermolecular oxidation of terminal alkynes, which then undergo intramolecular N-H insertion to form the azetidine ring. nih.gov
| Starting Material | Key Reagent/Catalyst | Product | Notable Feature |
| Chiral N-propargylsulfonamides | Gold catalyst | Chiral azetidin-3-ones | Bypasses toxic diazo intermediates; high stereoselectivity. nih.gov |
| α-amino-α′-diazo ketones | Acid or metal catalyst | Azetidin-3-ones | Traditional route, suffers from potential low yields and safety concerns. nih.gov |
Chemical Transformations for Azetidine Ring Functionalization
Once the azetidine ring is formed, various methods can be employed to introduce functional groups, leveraging the ring's inherent strain. rsc.orgresearchwithrutgers.com
Key Functionalization Strategies:
C-H Activation: A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed to synthesize functionalized azetidines. This method demonstrates excellent functional group tolerance. rsc.org
Strain-Release Driven Synthesis: The high ring strain of precursors like azabicyclo[1.1.0]butane (ABB) can be harnessed for modular synthesis. nih.gov A multicomponent approach involving a rsc.orgnih.gov-Brook rearrangement followed by a strain-release anion relay allows for the sequential addition of three different electrophilic partners, creating a diverse library of 1,3,3-trisubstituted azetidines. nih.gov
Photochemical and Ring-Opening Reactions: A "build and release" strategy combines photochemical cyclization with a subsequent functionalization step. beilstein-journals.org For instance, α-aminoacetophenones can undergo a Norrish–Yang cyclization upon irradiation to form 3-phenylazetidinols. These intermediates can then readily undergo ring-opening reactions when treated with ketones or boronic acids, facilitated by the pre-installed strain energy. beilstein-journals.org
Electrophilic Azetidinylation: Acceptor-substituted azetidines can react with various nucleophiles, providing an efficient route to functionalized 3-alkyl azetidines. chemrxiv.org This allows for the direct installation of the azetidine ring onto other molecules. chemrxiv.org
[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient pathway to create functionalized azetidines. researchgate.netresearchgate.net
Strategic Coupling of Azetidine and 1,2,4-Triazole Moieties
The final stage in synthesizing 1-(azetidin-3-yl)-1H-1,2,4-triazole involves covalently linking the two heterocyclic rings. This step presents a significant challenge in controlling the regiochemistry of the attachment to the 1,2,4-triazole ring, which has two distinct nitrogen atoms (N1 and N4) available for substitution.
N-Alkylation and N-Arylation of 1,2,4-Triazole with Azetidine Derivatives
The most direct method for coupling is the N-alkylation of 1,2,4-triazole with a suitable azetidine derivative, such as 3-halo- or 3-tosyloxy-azetidine. However, this reaction can produce a mixture of N1 and N4 substituted isomers. Research into the alkylation of 1,2,4-triazole has shown that the choice of base and reaction conditions is critical for controlling the outcome. researchgate.net
The use of 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) as a base in the alkylation of 1,2,4-triazole has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net In one study, alkylation with 4-nitrobenzyl halides using various bases consistently yielded a 90:10 ratio of 1- to 4-alkylated isomers. researchgate.net For arylation, Chan-Lam reactions using boronic acids have been shown to produce 2-N-aryl derivatives of 1,2,3-triazoles with 100% regioselectivity, a strategy that could be adapted for 1,2,4-triazoles. nih.gov
| Reaction Type | Reagents | Product | Regioselectivity |
| N-Alkylation | 1,2,4-Triazole, Alkyl Halide, DBU (base) | 1-Alkyl-1,2,4-triazole | High selectivity for the N1 isomer. researchgate.net |
| N-Alkylation | 1,2,4-Triazole, 4-Nitrobenzyl Halide | Mixture of isomers | ~90:10 ratio of N1 to N4 isomer. researchgate.net |
| N-Arylation (Chan-Lam) | 1,2,3-Triazole, Boronic Acid, Copper(II) acetate | 2-Aryl-1,2,3-triazole | 100% regioselective. nih.gov |
Aza-Michael Addition for Azetidine Integration into Triazole Frameworks
The aza-Michael addition is another powerful tool for forming the crucial C-N bond between the azetidine and triazole rings. This reaction involves the conjugate addition of a nitrogen nucleophile to an activated olefin. researchgate.net In this context, the nitrogen of the 1,2,4-triazole can act as the nucleophile, adding to an azetidine ring that has been rendered an electrophilic Michael acceptor (e.g., an α,β-unsaturated ketone derivative).
Various catalytic systems have been developed to facilitate this transformation efficiently. A highly effective method utilizes cesium carbonate (Cs₂CO₃) as a catalyst for the direct aza-Michael addition of azoles to α,β-unsaturated malonates, achieving high yields. nih.gov Other approaches have demonstrated the reaction under catalyst- and base-free conditions, for example, in the addition of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes. researchgate.net Copper-catalyzed systems have also been employed for aza-Michael additions leading to triazole-containing frameworks. nih.gov
Regioselective Synthesis of this compound Isomers
Achieving regioselectivity is paramount to specifically synthesize the this compound isomer over the 4-(azetidin-3-yl)-4H-1,2,4-triazole alternative. The electronic and steric properties of the reactants, along with the reaction conditions, dictate the final product distribution. researchgate.netnih.govnih.gov
Studies on the alkylation of 1,2,4-triazole have shown that while mixtures are common, conditions can be optimized to favor one isomer. researchgate.net For example, the use of specific bases like DBU can preferentially direct the substitution to the N1 position. researchgate.net Similarly, in the synthesis of substituted 1,2,3-triazoles, screening of alkylation conditions revealed that using Na₂CO₃ as a base in DMF could preferentially yield the 2-substituted isomer, with the amount of the minor 1-alkyl isomer being less than 6% in optimal cases. nih.gov This highlights the importance of empirical screening of bases, solvents, and leaving groups on the azetidine precursor to maximize the yield of the desired N1-linked product. The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has also been achieved with high regioselectivity through one-pot processes. researchgate.netorganic-chemistry.org
Control of N1 vs. N4 Isomer Ratio
The alkylation of an unsubstituted 1,2,4-triazole ring with a suitable azetidine precursor can result in the formation of two constitutional isomers: the N1- and N4-substituted products. The inherent tautomerism of the 1,2,4-triazole ring allows for substitution at either the N1 or N4 position. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base and solvent.
Research into the alkylation of 1,2,4-triazole has shown that specific conditions can favor the formation of the desired N1 isomer. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been reported to provide a high degree of regioselectivity, favoring the N1-alkylated product over the N4 isomer with a ratio of approximately 90:10. researchgate.net In the context of synthesizing this compound, this would involve the reaction of a 3-haloazetidine or an azetidin-3-yl tosylate with 1H-1,2,4-triazole in the presence of DBU.
Conversely, different conditions can alter this ratio. The use of alkali-salt-catalyzed aza-Michael reactions has also been explored, which can influence the isomer distribution. researchgate.net The precise control over the N1 versus N4 substitution is crucial as the different isomers can exhibit distinct biological activities and physicochemical properties. In some cases, the isomeric products may be separable by chromatography, but a highly regioselective synthesis is generally preferred for efficiency and cost-effectiveness. researchgate.net
| Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |
|---|---|---|---|---|
| Alkyl Halides | DBU | THF | ~90:10 | researchgate.net |
| 4-Nitrobenzyl Halides | Various | - | ~90:10 | researchgate.net |
| Vinylethylene Carbonates | Pd2(dba)3/DPPE | - | High N1-selectivity | researchgate.net |
Derivatization Strategies for Enhancing Molecular Diversity within the this compound Scaffold
The this compound scaffold offers multiple points for modification, allowing for the generation of a diverse library of compounds. These modifications can be broadly categorized into substitutions on the triazole ring, modifications of the azetidine ring, and the introduction of linkers.
Substitutions on the Triazole Ring (e.g., at C-3, C-5)
The triazole ring of the scaffold can be functionalized at the C-3 and C-5 positions to explore the structure-activity relationship. Various synthetic methods have been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles, which can be adapted for the derivatization of the parent scaffold.
One approach involves a copper-catalyzed one-pot synthesis from amides and nitriles, which allows for the introduction of a wide range of substituents at the C-3 and C-5 positions. frontiersin.org Another versatile method is the thermal cyclization of N'-(1-iminoalkyl) hydrazides, which are prepared through the condensation of imido esters with carboxylic acid hydrazides. researchgate.net This method also enables the introduction of diverse functional groups.
Furthermore, 1,2,4-triazole-3(5)-carboxylates can serve as key precursors for a variety of functional group transformations. nih.gov These carboxylates can be converted into amides, nitriles, hydrazides, and hydroxamic acids, providing a rich source of molecular diversity. nih.gov For instance, a 3,5-dimethyl derivative of this compound has been synthesized, demonstrating the feasibility of substitution at these positions. chemscene.com
| Synthetic Method | Starting Materials | Resulting Substituents | Reference |
|---|---|---|---|
| Copper-Catalyzed One-Pot Synthesis | Amides and Nitriles | Various alkyl and aryl groups | frontiersin.org |
| Thermal Cyclization | N'-(1-iminoalkyl) hydrazides | Various alkyl and aryl groups | researchgate.net |
| Functional Group Transformation | 1,2,4-Triazole-3(5)-carboxylates | Amides, nitriles, hydrazides, hydroxamic acids | nih.gov |
Modifications of the Azetidine Ring
The azetidine ring provides another avenue for structural modification. The nitrogen atom of the azetidine ring, if not part of the triazole linkage in certain synthetic routes, can be a key site for derivatization. For instance, N-alkylation or N-acylation of the azetidine nitrogen can introduce a variety of substituents.
The synthesis of azetidine-based scaffolds has been explored for the development of CNS-focused libraries. nih.gov These studies have demonstrated the feasibility of various modifications, including the introduction of functional groups that can alter the physicochemical properties of the molecule. For example, the synthesis of chiral azetidin-3-ones provides a versatile intermediate for further functionalization. nih.gov The carbonyl group can be a handle for a range of chemical transformations, and the nitrogen can be protected and deprotected to allow for selective modifications. nih.gov
In a series of phenyl-substituted azetidine-containing 1,2,4-triazole derivatives, the azetidine ring was part of a larger, more complex structure, highlighting the possibility of incorporating the core scaffold into more elaborate molecular architectures. dntb.gov.ua
Linker Chemistry and Bridging Units
The this compound scaffold can be incorporated into larger molecules through the use of linkers and bridging units. This is a common strategy in drug discovery to connect a pharmacophore to another molecular fragment, for example, to target a bivalent interaction or to modify the pharmacokinetic properties of the compound.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for this purpose. nih.gov If the azetidine or triazole ring is functionalized with an azide (B81097) or an alkyne, it can be readily linked to a complementary fragment. For example, triazole-tethered benzothiazole (B30560) derivatives have been synthesized as multifunctional agents. nih.gov
The nitrogen of the azetidine ring is a common point of attachment for linkers. For instance, after the formation of the this compound core, the azetidine nitrogen can be reacted with a bifunctional linker. This approach allows for the connection of the scaffold to other pharmacophores or functional groups. The synthesis of phenyl-substituted azetidine-containing 1,2,4-triazole derivatives showcases how different aromatic and heterocyclic moieties can be linked to the core structure. dntb.gov.ua
Advanced Characterization and Structural Elucidation of 1 Azetidin 3 Yl 1h 1,2,4 Triazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For analogs of 1-(azetidin-3-yl)-1H-1,2,4-triazole, ¹H and ¹³C NMR are fundamental for initial structural assignment, while 2D NMR techniques offer deeper insights into connectivity and spatial relationships.
¹H NMR and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of a typical this compound analog would exhibit characteristic signals for both the azetidine (B1206935) and triazole rings. The protons of the 1,2,4-triazole (B32235) ring typically appear as singlets in the aromatic region of the spectrum. For instance, in many N-substituted 1,2,4-triazoles, the C3-H and C5-H protons resonate at distinct chemical shifts, allowing for their unambiguous assignment. ijsr.netresearchgate.net
The azetidine ring protons present a more complex pattern due to spin-spin coupling. The methine proton at the C3 position, to which the triazole is attached, would likely appear as a multiplet. The methylene (B1212753) protons of the azetidine ring would also show as multiplets, with their chemical shifts and coupling constants being highly dependent on the substitution pattern and the stereochemistry of the molecule. sciex.comeurl-pesticides.eunih.govresearchgate.net
In ¹³C NMR spectroscopy, the carbon atoms of the triazole ring show distinct resonances in the downfield region, typically between 140 and 160 ppm. The chemical shifts of the azetidine ring carbons are found further upfield. The carbon atom at the point of substitution (C3) would be influenced by the electron-withdrawing nature of the triazole ring. ijsr.net
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| 1,2,4-Triazole | 8.14 (s, 2H) | 145.5 | DMSO-d6 | researchgate.netbiosynth.com |
| 1-Boc-3-azetidinone | 4.65 (s, 4H) | 199.8 (C=O), 156.1 (Boc C=O), 79.8 (Boc C), 60.1 (CH₂) | CDCl₃ | researchgate.net |
| 3-Methoxy-azetidine | ~3.8 (m, 1H), ~3.6 (m, 2H), ~3.2 (m, 2H), 3.25 (s, 3H) | Not specified | Not specified | nih.gov |
| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | 7.84 (d, 2H), 7.62 (dd, 2H), 7.54 (t, 2H), 7.40 (d, 1H), 7.25 (d, 2H), 6.55 (s, 2H), 2.34 (s, 3H) | 158.75, 155.72, 138.72, 137.79, 129.89, 129.57, 129.15, 127.47, 126.04, 123.24, 21.41 | DMSO-d6 | americanelements.com |
Advanced 2D NMR Techniques
To definitively assign the structure of complex molecules like this compound analogs, 2D NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the azetidine ring. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the azetidine and triazole moieties.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the parent compound and its fragments. For a this compound analog, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like many triazole derivatives. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation patterns observed in the ESI-MS/MS spectrum can provide valuable structural information. For 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the substituent from the triazole ring or fragmentation of the substituent itself. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a synthesized compound and for studying its metabolic fate. For polar compounds like triazole derivatives, which can be challenging to analyze by gas chromatography, LC-MS is the method of choice. sciex.comeurl-pesticides.eu The retention time from the LC provides an additional parameter for identification, while the mass spectrometer provides molecular weight and structural information.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Ionization Mode | Observed Ions (m/z) |
| 1-(azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride | C₅H₈N₄·2HCl | 197.07 | Not specified | Not specified |
| 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride | C₆H₁₀N₄·2HCl | 211.1 | Not specified | Not specified |
| 1-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazol-5-amine | C₁₄H₁₁ClN₄ | 270.72 | ESI | 266.6 [M+H]⁺ (for C₁₅H₁₄N₄O) |
| 1-phenyl-3-styryl-1H-1,2,4-triazol-5-amine | C₁₆H₁₄N₄ | 262.31 | ESI | 262.6 [M+H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For analogs of this compound, IR spectroscopy provides critical evidence for the presence of the key azetidine and triazole ring systems.
The IR spectrum of a typical this compound analog would be expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the azetidine ring typically appears in the region of 3300-3500 cm⁻¹. chemicalbook.com The C-H stretching vibrations of the aliphatic azetidine ring and the aromatic triazole ring are observed around 2850-3100 cm⁻¹. researchgate.net The C=N stretching vibration within the 1,2,4-triazole ring is a key indicator and is typically found in the 1590-1680 cm⁻¹ range. nih.gov Furthermore, the C-N stretching vibrations of both the azetidine and triazole rings would be present in the fingerprint region (below 1500 cm⁻¹).
A representative, albeit hypothetical, summary of the expected IR absorption bands for a this compound analog is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Azetidine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H (Triazole) | Stretch | 3000 - 3100 |
| Aliphatic C-H (Azetidine) | Stretch | 2850 - 3000 |
| Triazole C=N | Stretch | 1590 - 1680 |
| Azetidine C-N | Stretch | 1100 - 1300 |
| Triazole Ring Vibrations | Various | 900 - 1400 |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides the empirical formula of a compound, which can then be compared to the theoretical composition calculated from the proposed molecular formula. For novel compounds like this compound analogs, elemental analysis is a critical step in confirming their elemental composition and, by extension, supporting the proposed structure.
The theoretical elemental composition of this compound (C₅H₈N₄) is calculated as follows:
Carbon (C): 48.38%
Hydrogen (H): 6.50%
Nitrogen (N): 45.13%
Experimental values obtained from a CHNS analyzer for a synthesized sample should be in close agreement with these theoretical values, typically within a ±0.4% margin of error, to validate the empirical formula.
| Element | Theoretical % | Experimental % (Hypothetical) | Difference % |
| Carbon (C) | 48.38 | 48.52 | +0.14 |
| Hydrogen (H) | 6.50 | 6.45 | -0.05 |
| Nitrogen (N) | 45.13 | 44.98 | -0.15 |
Chromatographic Purity Analysis (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of synthesized compounds. nih.govyoutube.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. youtube.com For this compound analogs, a reversed-phase HPLC or UPLC method is commonly employed.
In a typical setup, the compound is dissolved in a suitable solvent and injected into the chromatograph. A nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for subsequent biological testing.
The table below illustrates a hypothetical HPLC purity analysis for a this compound analog.
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 1.2 | Impurity A |
| 2 | 4.8 | 97.5 | This compound |
| 3 | 6.1 | 1.3 | Impurity B |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. jyu.fi To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. researchgate.net
The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.
For a this compound analog, X-ray crystallography would confirm the connectivity of the azetidine and triazole rings, the planarity of the triazole ring, and the puckering of the azetidine ring. The table below presents hypothetical crystallographic data for an analog.
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 7.987 |
| β (°) | 105.34 |
| Volume (ų) | 665.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.234 |
| R-factor | 0.045 |
This detailed structural information is invaluable for understanding the molecule's properties and for designing future analogs with improved characteristics.
Computational Chemistry and in Silico Modeling of 1 Azetidin 3 Yl 1h 1,2,4 Triazole Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. acs.orgnih.gov It has been widely applied to study 1,2,4-triazole (B32235) derivatives due to its balance of accuracy and computational cost. nih.govdnu.dp.ua DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and reactivity, providing a detailed picture of the molecule at the atomic level. acs.orgirjweb.com
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ekb.egekb.eg For 1-(azetidin-3-yl)-1H-1,2,4-triazole, this process involves determining the precise bond lengths, bond angles, and dihedral angles.
The structure combines a planar 1,2,4-triazole ring with a non-planar, puckered azetidine (B1206935) ring. The linkage between these two rings allows for different spatial orientations, leading to various conformers. Conformational analysis, typically performed by scanning the potential energy surface through the rotation of key dihedral angles, is crucial for identifying the lowest-energy (most stable) conformer. ekb.egekb.egresearchgate.net Theoretical studies on similar bi-heterocyclic systems have shown that different conformers can have distinct energy levels, which may influence their interaction with biological targets. ekb.eg DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used to perform these calculations. ekb.egnih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C(azetidine)-N(triazole) | 1.45 |
| N(triazole)-N(triazole) | 1.35 | |
| C(triazole)=N(triazole) | 1.32 | |
| C(azetidine)-N(azetidine) | 1.48 | |
| C(azetidine)-C(azetidine) | 1.55 | |
| Bond Angle | C-N-C (azetidine) | 88.5 |
| N-C-N (triazole) | 110.0 | |
| C-N-N (triazole) | 108.5 | |
| Dihedral Angle | C-C-N(triazole)-N(triazole) | 179.5 |
Note: This data is hypothetical and serves to illustrate typical outputs of a geometry optimization calculation.
The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. irjweb.com Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iqntu.edu.iq Conversely, a small energy gap indicates that a molecule is more reactive. rdd.edu.iq For 1,2,4-triazole derivatives, the HOMO is typically localized on the electron-rich triazole ring, while the LUMO may be distributed across the heterocyclic system. Substituents on either the azetidine or triazole ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap and reactivity of the molecule. researchgate.net
Table 2: Illustrative FMO Energies for this compound and Derivatives (Hypothetical Data)
| Compound | Derivative | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| 1 | Parent Compound | -7.05 | -0.95 | 6.10 |
| 2 | Derivative A (electron-donating group) | -6.85 | -0.80 | 6.05 |
| 3 | Derivative B (electron-withdrawing group) | -7.25 | -1.20 | 6.05 |
Note: This data is hypothetical, intended to show how substituents might influence electronic properties.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.
Regions of negative potential (typically colored red or yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, these areas are expected to be located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. researchgate.netuni-muenchen.de Regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack; these are typically found around hydrogen atoms. researchgate.net The MEP map is invaluable for predicting non-covalent interactions, particularly hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.net
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of global and local reactivity descriptors that quantify a molecule's chemical behavior. dnu.dp.uabohrium.com Global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), are derived from HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity. irjweb.com
Local reactivity, or site specificity, can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. dnu.dp.ua For this compound, these calculations can pinpoint which of the nitrogen atoms in the triazole ring is the most likely site for protonation or interaction with an electrophile, a key consideration for its behavior in biological systems. dnu.dp.ua
Table 3: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Formula | Value |
| Ionization Potential (I) | -E_HOMO | 7.05 eV |
| Electron Affinity (A) | -E_LUMO | 0.95 eV |
| Chemical Hardness (η) | (I - A) / 2 | 3.05 eV |
| Chemical Softness (S) | 1 / (2η) | 0.16 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | 4.00 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.62 eV |
Note: This data is hypothetical and calculated from the values in Table 2.
Natural Bond Orbital (NBO) Analysis
Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound (Hypothetical Data)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(triazole) | π(C=N) | 25.5 |
| π(C=N) | π(N-N) | 18.2 |
| LP(1) N(azetidine) | σ(C-C) | 5.1 |
| σ(C-H) | σ(C-N) | 3.8 |
Note: LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals. This data is hypothetical.*
Hirshfeld Surface Analysis
Table 5: Illustrative Hirshfeld Surface Contact Contributions for this compound (Hypothetical Data)
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| N···H / H···N | 28.5 |
| C···H / H···C | 15.5 |
| C···N / N···C | 6.0 |
| Other | 5.0 |
Note: This data is hypothetical and illustrates the typical distribution of intermolecular contacts for nitrogen-containing heterocyclic compounds.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijcrcps.comnih.gov This method is central to drug discovery and is used to screen virtual libraries of compounds for potential biological activity. nih.govtandfonline.com
Derivatives of 1,2,4-triazole are known to inhibit various enzymes, such as aromatase and different kinases, which are important targets in cancer therapy. ijcrcps.comnih.govrsc.org Molecular docking simulations of this compound derivatives would involve placing the molecule into the active site of a target enzyme. The simulation calculates a docking score, which represents the binding affinity, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. nih.govpensoft.net These insights are crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. tandfonline.com
Table 6: Illustrative Molecular Docking Results for this compound Derivatives Against a Hypothetical Kinase Target (Hypothetical Data)
| Compound | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | Parent Compound | -7.5 | LYS78, GLU95, LEU150 |
| 2 | Derivative A | -8.2 | LYS78, GLU95, LEU150, PHE152 |
| 3 | Derivative B | -9.1 | LYS78, ASP160, LEU150, TYR80 |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Prediction of Ligand-Target Interactions
Computational methods are extensively used to predict how derivatives of this compound might interact with specific biological targets. This predictive power accelerates the drug discovery process by identifying promising candidates for synthesis and further testing.
Molecular docking is a primary technique used to forecast the preferred orientation of a ligand when bound to a target protein. nih.gov For instance, studies on various 1,2,4-triazole derivatives have demonstrated their potential to bind to a range of protein targets, including kinases, which are crucial in cancer therapy. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues within the binding pocket of the target protein. nih.govpensoft.net These interactions are critical for the ligand's affinity and selectivity.
The 1,2,4-triazole ring itself is known to be a good hydrogen bond acceptor and can participate in dipole-dipole and π-stacking interactions, facilitating strong binding to biological receptors. pensoft.net For example, in studies of 1,2,4-triazole derivatives as potential anticancer agents, molecular docking has been used to predict their binding to targets like c-kit tyrosine kinase and protein kinase B. nih.gov Similarly, in the context of neurodegenerative diseases, the azetidine and triazole moieties are explored for their potential to interact with key enzymes. chemenu.com
Binding Mode and Affinity Scoring
Beyond simply predicting interactions, computational models can also elucidate the specific binding mode and estimate the binding affinity of a ligand to its target. Binding affinity, often expressed as a docking score or binding energy, is a crucial parameter for ranking potential drug candidates. nih.govpensoft.net
Docking algorithms generate multiple possible binding poses of a ligand within the active site of a protein and calculate a corresponding score for each pose. pensoft.net Lower binding energy values generally indicate a more stable and favorable interaction. pensoft.net For example, research on 1,2,4-triazole derivatives has utilized docking scores to identify compounds with high binding affinities for specific cancer-related proteins. nih.gov
The analysis of the binding mode provides a detailed picture of how the ligand is oriented in the binding site. This includes identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.govpensoft.net For instance, studies have shown that the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming crucial connections with the target protein. pensoft.net Understanding the binding mode is essential for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and other pharmacological properties.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more comprehensive assessment of the stability and conformational behavior of the ligand-target complex.
Assessment of Ligand-Target Complex Stability
MD simulations are employed to evaluate the stability of the complex formed between a this compound derivative and its biological target. ajchem-a.com By simulating the complex in a virtual environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other over a period of nanoseconds or even microseconds. pensoft.netajchem-a.com
Dynamic Conformational Behavior Analysis
MD simulations also provide valuable insights into the dynamic conformational behavior of both the ligand and the target protein upon binding. This analysis can reveal subtle but important changes in the shape and orientation of the ligand and the protein's active site that are not captured by static docking methods.
The simulations can show how the ligand adapts its conformation to fit optimally within the binding pocket and how the protein might undergo induced-fit changes to accommodate the ligand. nih.gov Analysis of parameters such as the radius of gyration (Rg) and solvent accessible surface area (SASA) can provide information about the compactness and solvent exposure of the complex, further characterizing its dynamic behavior. pensoft.netajchem-a.com Understanding the dynamic conformational changes is crucial for a complete picture of the binding event and can guide the design of more effective and specific inhibitors.
Structure Activity Relationship Sar Investigations of 1 Azetidin 3 Yl 1h 1,2,4 Triazole Analogs
Influence of Substituent Position and Nature on the 1,2,4-Triazole (B32235) Ring
Effects of Halogenation, Nitro, and Methoxy (B1213986) Groups
The introduction of specific functional groups, such as halogens, nitro groups, and methoxy groups, can significantly modulate the electronic properties and binding affinities of 1-(azetidin-3-yl)-1H-1,2,4-triazole analogs.
Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, on aromatic rings attached to the triazole core often enhances biological activity. For instance, in a series of miconazole (B906) analogues, a 3,4-dichlorobenzyl substituent resulted in the highest antifungal activity. nih.gov Similarly, 2,4-difluorobenzyl and 2-fluorobenzyl derivatives also showed significant potency. nih.gov The strong electron-withdrawing nature of halogens can influence the molecule's interaction with target proteins. nih.gov In some cases, a 4-bromophenyl moiety was found to be crucial for a potent antibacterial effect. mdpi.com
Nitro Groups: The nitro group, a strong electron-withdrawing group, has been shown to have a variable but often positive impact on activity. polito.it In some series of Schiff bases derived from 1,2,4-triazoles, the presence of a nitro group on an attached phenyl ring significantly enhanced inhibitory activity against various bacteria. nih.gov Specifically, a nitro substituent on a thiophene (B33073) ring at the 4-position of a 1,2,4-triazole demonstrated high inhibitory activity against multiple bacterial species. nih.gov However, in other instances, nitro-substituted compounds showed less potency compared to their halogenated counterparts. nih.gov
Methoxy Groups: The methoxy group, an electron-donating group, can also contribute to the biological activity of these compounds. The presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position of a 1,2,4-triazole was found to be important for high antibacterial activity. mdpi.com Additionally, in a series of triazole derivatives, compounds bearing methoxy and chloro substituents exhibited the highest antifungal efficacy. nih.gov
Table 1: Effect of Substituents on the 1,2,4-Triazole Ring
| Substituent | General Effect on Activity | Example Compound Series | Observed Activity |
|---|---|---|---|
| Halogens (F, Cl, Br) | Generally enhancing | Miconazole analogues | Antifungal nih.gov |
| Nitro (NO₂) | Variable, often enhancing | Schiff bases of 1,2,4-triazoles | Antibacterial nih.gov |
| Methoxy (OCH₃) | Can be enhancing | Quinoline-containing 1,2,4-triazoles | Antifungal nih.gov |
Role of Aromatic and Heteroaromatic Moieties
The attachment of aromatic and heteroaromatic rings to the 1,2,4-triazole scaffold is a common strategy in the design of bioactive compounds. These moieties can engage in various non-covalent interactions with biological targets, including hydrophobic and dipole-dipole interactions. researchgate.net
The nature of the appended aromatic or heteroaromatic ring plays a crucial role in determining the compound's activity. For example, in a series of 1,2,4-triazole-3-thiones, the presence of a phenylpiperazine moiety was essential for high antibacterial activity. mdpi.com In another study, the presence of a 4-bromophenyl moiety was found to be critical for a potent antibacterial effect when compared to 4-methylphenyl derivatives. mdpi.com Furthermore, research on indole-triazole hybrids revealed that a 3,4-dichlorophenyl-based structure exhibited excellent anticancer efficacy. researchgate.net
Conversely, certain substitutions can be detrimental to activity. For instance, compounds bearing an unsubstituted phenyl ring or a 2-furyl group showed poor activity against all bacterial strains tested in one study. nih.gov The electronic properties of these appended rings are also significant, with electron-withdrawing groups on a phenyl ring often leading to enhanced antibacterial activity. nih.gov
Modulations of the Azetidine (B1206935) Ring System
The azetidine ring, a strained four-membered heterocycle, is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce a three-dimensional character into a molecule. enamine.netnih.gov Modifications to this ring system can have a profound impact on the pharmacological profile of this compound analogs.
Impact of Azetidine Ring Substitutions (e.g., Phenyl, Fluoro)
Substitutions on the azetidine ring can influence a compound's potency, selectivity, and pharmacokinetic properties. The introduction of various substituents allows for the fine-tuning of the molecule's interaction with its biological target.
For example, in a series of azetidine derivatives investigated as GABA uptake inhibitors, the substitution pattern on the azetidine ring was critical for activity. Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for GAT-1 and GAT-3 transporters. nih.gov The presence of a phenyl group can introduce favorable aromatic interactions, while a hydroxyl group can act as a hydrogen bond donor or acceptor.
While direct SAR data on fluoro-substituted this compound analogs is limited in the provided results, fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The small size and high electronegativity of the fluorine atom can lead to unique electronic effects and favorable interactions with protein targets.
Conformational Effects of the Azetidine Moiety
The azetidine ring's strained nature imparts a degree of conformational rigidity that can be advantageous in drug design. enamine.net This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net The puckered conformation of the azetidine ring also allows for the precise spatial orientation of substituents, which can be crucial for optimal interaction with a binding site.
Structural studies have shown that the azetidine ring can influence the conformation of larger molecules. For instance, the introduction of a 3-aminoazetidine subunit into a cyclic peptide was found to encourage a less stable, all-trans conformation in the solid state. researchgate.net This demonstrates that the azetidine moiety can act as a turn-inducing element, which could be a valuable tool in the design of conformationally constrained analogs. The stability of the azetidine ring itself can be influenced by its substituents, with N-pyridyl analogs showing greater stability than N-phenyl analogs in some cases. nih.gov
Contribution of Linker and Tethering Modifications
In some instances, the linker is a simple single bond, directly connecting a nitrogen of the triazole to the 3-position of the azetidine. However, more complex linkers can be introduced to optimize activity. For example, in a series of azetidine derivatives, increasing the length of an alkyl chain spanning an amide and the azetidine ring led to progressively longer half-lives, suggesting an influence on intramolecular decomposition pathways. nih.gov
Furthermore, the azetidine ring itself can be a point for further functionalization, allowing for the attachment of various groups through tethering. Late-stage modification of the azetidine nitrogen via chemoselective deprotection and substitution, or through a click-based approach, enables the facile introduction of dyes, biotin (B1667282) tags, or other functionalities. researchgate.net This highlights the versatility of the azetidine scaffold for creating a diverse range of analogs with tailored properties. The choice of linker or tether can also impact physicochemical properties such as solubility and membrane permeability.
Table 2: Summary of SAR Findings
| Molecular Component | Key Modifications | Impact on Activity |
|---|---|---|
| 1,2,4-Triazole Ring | Halogenation, Nitro, Methoxy groups | Modulates electronic properties and binding affinity. nih.govmdpi.comnih.gov |
| Aromatic/Heteroaromatic moieties | Provides additional binding interactions. mdpi.comresearchgate.net | |
| Azetidine Ring | Substitutions (e.g., Phenyl, Hydroxy) | Fine-tunes target interaction and affinity. nih.gov |
| Conformational rigidity | Reduces entropic penalty upon binding. enamine.netresearchgate.net | |
| Linker/Tether | Length, flexibility, and chemical nature | Orients heterocyclic systems for optimal binding. researchgate.netnih.gov |
S-Alkylation and S-Derivatization Effects
The introduction of alkyl and aryl groups to the sulfur atom of triazole-thiones is a common strategy to explore the impact of lipophilicity and steric bulk on biological activity. For analogs derived from the core structure of 1,2,4-triazole, S-alkylation has been shown to be a critical step in generating pharmacologically active compounds. uzhnu.edu.uaresearchgate.net Studies on various 1,2,4-triazole-3-thiones reveal that the reaction with different alkylating agents, such as ethyl bromide and phenacyl bromide, in a basic medium, leads to the formation of S-alkylated derivatives. researchgate.net
The nature of the substituent introduced significantly modulates the biological profile. For instance, the synthesis of 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides has been explored, where alkylation can occur at different nitrogen atoms of the triazole ring, leading to the formation of multiple regioisomers. mdpi.com The cytotoxic evaluation of certain S-alkylated 1,2,4-triazoles has demonstrated that these modifications can lead to compounds with notable biological effects. researchgate.net While these studies provide a general framework, specific data on the S-alkylation of this compound-thiol and the subsequent biological evaluation of the resulting derivatives are not extensively detailed in the reviewed literature.
Schiff Base and Thiazolidinone Integrations
The formation of Schiff bases (imines) and their subsequent cyclization to form thiazolidin-4-ones are well-established methods for creating diverse libraries of bioactive molecules. This strategy has been applied to various 1,2,4-triazole systems to explore their pharmacological potential, including antimicrobial and anticancer activities. nih.govnih.govresearchgate.net
The general synthetic route involves the condensation of a primary amine, often a 4-amino-1,2,4-triazole (B31798) derivative, with an appropriate aldehyde or ketone to form a Schiff base. nih.gov These intermediates can then be reacted with thioglycolic acid to yield the corresponding thiazolidinone derivatives. scispace.com The biological activity of these integrated systems is highly dependent on the nature of the substituents on both the triazole and the aromatic aldehyde moieties. For example, certain bis-Schiff bases derived from 5-substituted isatins and diamines have been synthesized and evaluated. nih.gov Subsequent conversion to spiro-1,2,4-triazole and thiazolidinone derivatives has yielded compounds with significant antimicrobial and anticancer properties. nih.gov One study reported that a bis-spiro-triazole derivative exhibited excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov
| Compound Type | Modification | Biological Activity Highlight | Reference |
| Bis-Schiff Base | Condensation of 5-substituted isatins with diamines | Antimicrobial properties | nih.gov |
| Spiro-1,2,4-triazole | Cyclization of Schiff bases | Excellent antibacterial activity | nih.gov |
| Thiazolidinone | Reaction of Schiff base with thioglycolic acid | Potential antimicrobial and anticancer agents | scispace.com |
Fused Heterocyclic Architectures
Fusing the 1,2,4-triazole ring with other heterocyclic systems is a powerful strategy to create rigid, three-dimensional structures with novel biological activities. The resulting fused systems often exhibit enhanced potency and selectivity for their biological targets. A variety of synthetic methods have been developed to construct these complex architectures, such as 1,2,3-triazolo[4,5-b]pyrazines and 1,2,3-triazolo[1,5-a]quinoxalines. nih.gov
One common approach involves the intramolecular cyclization of appropriately substituted triazole precursors. For instance, the Umpolung Amide Synthesis (UmAS) has been diverted to produce 1,3,4-oxadiazoles and heteroaromatic-fused 1,2,4-triazoles. nih.gov This method avoids the formation of diacyl hydrazide intermediates, providing a direct route to the fused heterocycles. nih.gov The biological evaluation of such compounds has revealed a wide spectrum of activities. For example, various 1,2,3-triazole-containing hybrids have been investigated as lead compounds for diverse biological targets, showing antimicrobial and other medicinal properties. nih.gov The specific fusion of an azetidinyl-triazole with other heterocycles would likely yield compounds with unique pharmacological profiles, though specific examples are not prevalent in the reviewed literature.
Stereochemical Aspects of Structure-Activity Relationship
The stereochemistry of a molecule is a critical determinant of its interaction with chiral biological macromolecules such as enzymes and receptors. In the context of 1,2,4-triazole analogs, the introduction of chiral centers can lead to enantiomers with significantly different biological activities and pharmacokinetic profiles.
For analogs of fluconazole (B54011), a well-known triazole antifungal agent, the stereochemistry of the 2-hydroxypropyl group is crucial for its potent inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov SAR studies on a series of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives have consistently highlighted the importance of the stereochemical configuration for antifungal activity. nih.gov
Mechanistic Investigations and Pharmacological Target Profiling in Vitro Studies
Targeting Bacterial Virulence Factors (e.g., DksA Inhibition)
There is currently no publicly available scientific literature detailing the in vitro investigation of 1-(azetidin-3-yl)-1H-1,2,4-triazole or its close analogs as inhibitors of the bacterial virulence factor DksA. DksA is a regulatory protein that, in conjunction with the alarmone ppGpp, modulates the expression of genes involved in virulence and stress responses in various bacterial pathogens. The development of DksA inhibitors represents a promising antivirulence strategy. While the 1,2,4-triazole (B32235) scaffold is a versatile pharmacophore present in numerous antimicrobial agents, its specific role in targeting DksA has not been established for this particular azetidinyl-triazole derivative. Future research may explore the potential of this compound class to interfere with bacterial transcription regulation by targeting DksA or other virulence factors.
Antifungal Mechanism Studies: Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition
The 1,2,4-triazole moiety is a hallmark of the azole class of antifungal agents, which are known to exert their effect by inhibiting lanosterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. researchgate.net The nitrogen atom at position 4 of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby blocking its catalytic activity. nih.gov
While specific studies on this compound are not available, a vast body of research on other 1,2,4-triazole derivatives demonstrates their potent antifungal activity through CYP51 inhibition. The antifungal efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various fungal strains.
Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative (Compound 1n) | Candida albicans | 0.0156 (MIC80) | nih.gov |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative (Compound 3, R1 = CF3) | Aspergillus fumigatus | 1 (MIC80) | nih.gov |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative (Compound 6) | Candida albicans | 0.0625–1 | nih.gov |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivative (Compound 7a, R1 = Br, R2 = H) | Various fungal strains | 0.0313–1 | nih.gov |
| Myrtenal derivative with 1,2,4-triazole-thioether moiety (Compound 24) | Pyricularia piricola | >90% inhibition at 50 µg/mL | nih.gov |
| Sulfonamide-1,2,4-triazole derivative (Compound 26) | Aspergillus niger, Trichoderma viride, Aspergillus flavus | 0.01–0.27 (µmol/mL) | nih.gov |
The data presented in Table 1, derived from studies on various 1,2,4-triazole-containing molecules, underscore the potent and broad-spectrum antifungal potential of this heterocyclic scaffold. It is plausible that this compound could also exhibit antifungal properties through a similar mechanism of CYP51 inhibition, a hypothesis that warrants experimental verification.
Interactions with Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication and transcription, making it a validated target for antibacterial drugs. nih.gov While there are no direct studies on the interaction of this compound with DNA gyrase, research on other 1,2,4-triazole derivatives suggests that this scaffold can be incorporated into potent DNA gyrase inhibitors. researchgate.netnih.gov For instance, a series of phenyl-substituted azetidine-containing 1,2,4-triazole derivatives were synthesized and showed promising antibacterial activity, with docking studies indicating that they could act through the inhibition of bacterial DNA gyrase. researchgate.net
Table 2: DNA Gyrase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Phenyl substituted azetidine (B1206935) containing 1,2,4-triazole derivative (Compound 7c) | Bacterial DNA gyrase (in silico) | Docking score: -12.04 kcal/mol | researchgate.net |
| Triazole-containing inhibitor (BDM71403) | Mycobacterium tuberculosis DNA gyrase | More potent than gepotidacin | nih.govnih.gov |
The in silico and in vitro data for related compounds suggest that the 1,2,4-triazole nucleus, particularly when combined with an azetidine ring, has the potential to be developed into effective antibacterial agents targeting DNA gyrase. The specific interactions and inhibitory potency of this compound against this enzyme remain to be determined through dedicated experimental assays.
Exploration of Other Protein Targets (e.g., BRCA2)
The versatility of the 1,2,4-triazole scaffold has led to its exploration against a wide array of protein targets involved in various diseases, including cancer. nih.gov While no direct evidence links this compound to the breast cancer susceptibility protein 2 (BRCA2), research on related triazole compounds has shown activity against targets that are synthetically lethal with BRCA mutations, such as poly(ADP-ribose) polymerase (PARP). For example, novel functionalized 1,2,4-triazoles have been identified as PARP-1 inhibitors, which could be particularly effective in cancers with BRCA1/BRCA2 mutations.
Furthermore, 1,2,4-triazole derivatives have been investigated as inhibitors of other kinases involved in cancer progression, such as focal adhesion kinase (FAK), VEGFR-2, and c-Met kinase. nih.govnih.govmdpi.com For instance, certain 5-pyridinyl-1,2,4-triazole derivatives have demonstrated potent FAK inhibitory activity. nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold to be tailored for the inhibition of various protein kinases, and by extension, suggest that this compound could be a candidate for screening against such targets. However, its specific interaction with BRCA2 or its utility in BRCA-mutated cancers is currently speculative and requires experimental validation.
Receptor Binding and Allosteric Modulation Studies
The azetidine and triazole moieties are both recognized for their ability to interact with various receptors and enzymes, often influencing their activity through direct binding or allosteric modulation. nih.govnih.gov While specific receptor binding and allosteric modulation studies for this compound are not documented, research on structurally related compounds provides insights into its potential in this area.
For instance, a series of aryl azetidinyl oxadiazoles, which share the azetidine core, have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This suggests that the azetidine ring can play a crucial role in modulating the function of G-protein coupled receptors (GPCRs).
Separately, derivatives of the isomeric 1,2,3-triazole have been shown to bind to histamine (B1213489) H4 receptors with high affinity. nih.gov Additionally, certain 1,2,4-triazole derivatives have been tested for their ability to act as ligands for human endothelin receptors. These studies indicate that the triazole ring system is a viable scaffold for developing receptor-targeted ligands.
The combination of an azetidine ring and a 1,2,4-triazole ring in a single molecule, as seen in this compound, presents an interesting chemical space for exploring interactions with a variety of receptors. The rigid structure of the azetidine and the hydrogen bonding capabilities of the triazole ring could facilitate specific binding to receptor pockets, potentially leading to agonistic, antagonistic, or allosteric effects. nih.gov However, without direct experimental data, the receptor binding profile and allosteric modulation potential of this compound remain an open area for investigation.
Emerging Research Areas and Non Therapeutic Applications of 1,2,4 Triazole Azetidine Frameworks
Agrochemical Development: Antifungal Agents for Crop Protection
The 1,2,4-triazole (B32235) core is a well-established pharmacophore in antifungal agents, and its incorporation into an azetidine (B1206935) framework is being investigated for the development of novel agrochemicals. nih.govnih.govarkema.com The primary mode of action for many triazole-based fungicides is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. rjptonline.org Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.govrjptonline.org
The development of new antifungal agents is critical due to the emergence of resistant fungal strains and the adverse environmental impact of some existing fungicides. nih.govnih.govnih.gov Researchers are designing and synthesizing novel 1,2,4-triazole derivatives with the aim of creating more potent and selective fungicides with a broader spectrum of activity. nih.govnih.gov For instance, novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety have demonstrated significant fungicidal activities against various plant pathogens. nih.gov Some of these compounds exhibited broad-spectrum antifungal activities with low EC50 values against pathogens like Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the rational design of more effective 1,2,4-triazole-based antifungal candidates for crop protection. nih.govresearchgate.net
Table 1: Examples of 1,2,4-Triazole-Based Agrochemicals and their Target Pathogens
| Compound Type | Target Pathogen(s) | Mode of Action | Reference |
| 1,2,4-Triazole derivatives with oxime ether and phenoxy pyridinyl moiety | Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, Botrytis cinerea | Inhibition of CYP51 | nih.gov |
| Nortopsentin analogues containing 1,2,4-triazole | Cercospora arachidicola Hori and other plant pathogens | Not specified | nih.gov |
| Various 1H-1,2,4-triazole derivatives | Broad spectrum of plant pathogens | Inhibition of ergosterol biosynthesis | researchgate.net |
Materials Science: Optoelectronic Applications (e.g., Luminescent Properties)
The highly electron-deficient nature of the 1,2,4-triazole system makes it an excellent candidate for applications in materials science, particularly in the realm of optoelectronics. researchgate.net This property facilitates efficient electron transport and hole-blocking, which are crucial for the performance of various electronic devices. researchgate.net Consequently, a significant number of 1,2,4-triazole derivatives have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and other light-emitting devices. researchgate.netlifechemicals.com
Research has shown that 4H-1,2,4-triazole derivatives can exhibit high luminescent properties and a large quantum yield of emitted photons. mdpi.comnih.govnih.gov The synthesis of these compounds can be achieved through methods like the Suzuki cross-coupling reaction, which allows for the creation of extended π-conjugated systems. mdpi.comnih.gov The emission properties of these materials can be tuned by modifying the substituents on the triazole core, offering a pathway to develop luminophores with specific desired characteristics. mdpi.com The incorporation of the azetidine ring could further influence the photophysical properties by introducing conformational constraints and altering the electronic structure of the molecule.
Supramolecular Chemistry and Polymer Design
The 1,2,4-triazole moiety is a versatile building block in supramolecular chemistry and polymer design. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it suitable for constructing complex, self-assembled architectures. researchgate.net The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating the formation of predictable and stable supramolecular structures.
In polymer science, the radical polymerization of vinyl-substituted 1,2,4-triazoles has been studied. researchgate.net For example, the polymerization of 1-vinyl-3-amino-1,2,4-triazole has been shown to be influenced by the solvent, with water accelerating the process and leading to higher molecular weight polymers. researchgate.net The resulting polymers, such as polyvinyltriazoles, possess hydrophilic properties that can be further modified, opening up possibilities for various applications. researchgate.net The azetidine group, with its inherent ring strain and potential for further functionalization, could be incorporated into these polymer backbones to introduce unique structural and functional properties.
Exploration in Energetic Materials Development
A significant and rapidly growing area of research for 1,2,4-triazole frameworks is in the development of high-performance energetic materials. energetic-materials.org.cn Triazole-based compounds are attractive for this purpose due to their high heats of formation, high nitrogen content, and good thermal stability. energetic-materials.org.cn The combination of the 1,2,4-triazole ring with other nitrogen-rich heterocycles, such as furazan (B8792606) or tetrazole, has been a successful strategy for creating energetic materials with a good balance of detonation performance and thermal stability. nih.govacs.orgnih.gov
Table 2: Performance of Selected 1,2,4-Triazole-Based Energetic Materials
| Compound | Detonation Velocity (Dv, m/s) | Detonation Pressure (P, GPa) | Decomposition Temperature (Td, °C) | Reference |
| (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazene | 8802 | 32.56 | 295 | nih.govacs.org |
| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 8345 | 25.17 | 216 | nih.gov |
| (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl) diazene | 8275 | 25.57 | 221 | nih.gov |
| Hydrazinium salt of 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 9089 | 30.55 | Not specified | nih.gov |
Fluorescent Labeling and Sensing Applications
The fluorescent properties of 1,2,4-triazole derivatives also make them promising candidates for fluorescent labeling and sensing applications. nih.govmdpi.com The ability to synthesize triazoles with adjustable optical properties allows for the development of tailored fluorescent probes. mdpi.com These probes can be used for labeling biomolecules, such as proteins, and for imaging within living cells. mdpi.comgoogle.com For example, 4,5-bis(arylethynyl)-1,2,3-triazoles have been shown to be a new class of fluorescent labels with low cytotoxicity, making them suitable for tracking biomolecules in biological systems. mdpi.com
Furthermore, functionalized triazole derivatives are being explored as chemosensors for the detection of various analytes, including metal ions and anions. nanobioletters.com The nitrogen atoms in the triazole ring can coordinate with metal ions, leading to a detectable change in the sensor's optical properties, such as a colorimetric or fluorescent response. nanobioletters.com The incorporation of an azetidine moiety could enhance the selectivity and sensitivity of these sensors by providing a specific three-dimensional binding pocket. The development of imidazo (B10784944) energetic-materials.org.cnnih.govsci-hub.setriazole derivatives has shown potential for creating molecules with both fluorescent properties and bioactivities, for instance, for targeting specific enzymes like SHP1. nih.gov
Patent Landscape and Intellectual Property on 1,2,4 Triazole Azetidine Derivatives
Analysis of Patented Triazole-Azetidine Scaffolds
A detailed analysis of the patent literature reveals a strong focus on the development of 1,2,4-triazole-azetidine derivatives as inhibitors of various protein kinases, which are crucial targets in oncology, inflammation, and autoimmune diseases. While patents may not always explicitly name the core compound 1-(azetidin-3-yl)-1H-1,2,4-triazole, they often claim a broad genus of structures that encompass this scaffold, with the azetidine (B1206935) and triazole rings being key components.
For instance, numerous patents protect triazole compounds as potent protein kinase inhibitors, including those for Glycogen Synthase Kinase-3 (GSK-3) and Aurora kinases, which are implicated in diseases like cancer, diabetes, and Alzheimer's disease. google.com These patents often describe a general formula where a triazole ring is substituted with various heterocyclic and carbocyclic groups, with azetidinyl moieties being a frequently cited option due to their ability to impart desirable pharmacokinetic properties.
Furthermore, the azetidine ring itself is a subject of significant patenting activity. Innovations in the synthesis of substituted azetidines and their incorporation into larger molecules are common themes. google.commedwinpublishers.comresearchgate.net Patents in this area often highlight the role of the azetidine scaffold in improving aqueous solubility, metabolic stability, and target-binding affinity of drug candidates.
A specific example of patented scaffolds combining these two rings can be found in the area of antibacterial agents. Research has led to the synthesis and patenting of phenyl-substituted azetidine-containing 1,2,4-triazole (B32235) derivatives that exhibit potent activity against various bacterial strains. researchgate.net In these structures, the this compound core is further functionalized to optimize antibacterial efficacy.
The following interactive data table provides a summary of representative patented scaffolds incorporating the 1,2,4-triazole and azetidine moieties:
| Patent/Reference | Patented Scaffold/Derivative Class | Therapeutic Application/Target | Key Structural Features | Assignee/Applicant |
| WO2002022602A3 | Triazole compounds as protein kinase inhibitors | GSK-3, Aurora kinases (Cancer, Diabetes, Alzheimer's) | 1,2,4-triazole core with diverse substituents, including heterocyclyl groups like azetidine. google.com | Not specified in abstract |
| US8158616B2 | Azetidine derivatives as JAK inhibitors | Janus Kinase (JAK) inhibitors (Inflammatory and autoimmune disorders, Cancer) | Azetidine ring as a key component of the inhibitor structure. semanticscholar.org | Not specified in abstract |
| Dhall E, et al. 2018 | Phenyl substituted azetidine containing 1,2,4-triazole derivatives | Antibacterial agents (Bacterial DNA gyrase inhibitors) | A 1,2,4-triazole ring linked to a phenyl-substituted azetidine. researchgate.net | Not specified in publication |
| WO2022052895A1 | Crystal form of an azetidine-substituted compound | Antineoplastic agents | An azetidine-substituted heterocyclic compound. google.com | Not specified in abstract |
Trends in Patenting Strategies for Novel Chemical Entities
The patenting strategies for novel chemical entities (NCEs) featuring the 1,2,4-triazole-azetidine scaffold reflect broader trends in the pharmaceutical industry. A primary strategy involves claiming a broad genus of compounds in early-stage patents, defined by a general chemical formula that covers a vast number of potential derivatives. This "genus claim" approach provides a wide protective umbrella, preventing competitors from developing closely related compounds. As research progresses and lead candidates are identified, more specific "species claims" are often pursued, focusing on individual compounds with demonstrated superior activity and favorable properties.
Another significant trend is the focus on specific therapeutic targets. Rather than patenting compounds based solely on their chemical structure, there is a move towards purpose-driven patenting, where the claims are directed towards the use of the compounds in treating specific diseases or modulating particular biological targets, such as protein kinases. google.comsemanticscholar.org This strategy is often supported by detailed biological data demonstrating the compound's efficacy in relevant assays.
Furthermore, as the initial composition of matter patents for a particular scaffold begin to expire, companies often employ life-cycle management strategies to extend their intellectual property protection. This can include patenting new crystalline forms (polymorphs) of the active pharmaceutical ingredient, which may offer improved stability or bioavailability. google.com Other strategies include patenting specific formulations, new medical uses (second medical use patents), and improved manufacturing processes that are more efficient or environmentally friendly.
In the context of 1,2,4-triazole-azetidine derivatives, it is anticipated that patenting strategies will continue to evolve. As more becomes known about the structure-activity relationships of this scaffold, we can expect to see an increase in patents claiming highly optimized and specific derivatives for a range of therapeutic indications. The inherent versatility of the this compound core suggests that it will remain a fertile ground for innovation and intellectual property generation in the years to come.
Q & A
Q. What are the common synthetic routes for preparing 1-(azetidin-3-yl)-1H-1,2,4-triazole, and what are their respective advantages?
- Methodological Answer : The synthesis often involves functionalizing the azetidine ring or triazole moiety. For example:
- Hydroxymethylation : 1H-1,2,4-triazole can react with paraformaldehyde under catalytic conditions to form hydroxymethyl intermediates, followed by substitution with azetidine derivatives (e.g., using thionyl chloride for chlorination) .
- Multi-component reactions : One-pot synthesis using NaOH as a base (e.g., triazole derivatives formed via nucleophilic substitution or cyclization) .
- Catalytic coupling : Azetidine rings can be introduced via palladium-catalyzed cross-coupling or SN2 reactions with halogenated intermediates .
Advantages : Hydroxymethylation is cost-effective, while catalytic methods offer regioselectivity.
| Method | Key Reagents | Yield Range | Reference |
|---|---|---|---|
| Hydroxymethylation | Paraformaldehyde, SOCl₂ | 60-75% | |
| One-pot synthesis | NaOH, triazole precursors | 70-85% | |
| Catalytic coupling | Pd catalysts, azetidine | 50-65% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the triazole and azetidine rings. For example, azetidine protons resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity (±0.4% deviation from theoretical values) .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluents) is standard for purification .
- X-ray Crystallography : SHELX programs resolve crystal structures, particularly for assessing stereochemistry and hydrogen bonding .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates:
- Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites on the triazole ring .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) correlate with stability and charge-transfer interactions .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining pKa variations (e.g., pKa = 8.2 in water vs. 6.9 in DMSO) .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives under varying conditions?
- Methodological Answer : Contradictions arise from:
- Catalyst Loading : Excess catalyst (e.g., Pd) may deactivate intermediates, reducing yields .
- Solvent Polarity : Polar solvents (e.g., DMF) improve azetidine ring solubility but may promote side reactions .
- Temperature Control : Exothermic reactions require cooling to avoid decomposition (e.g., >80°C degrades triazole rings) .
Optimization Protocol :
Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst).
Monitor reaction progress via TLC or in-situ IR.
Employ kinetic studies to identify rate-limiting steps .
Q. In pharmacological studies, how does structural modification at the azetidine ring influence the bioactivity of 1H-1,2,4-triazole derivatives?
- Methodological Answer :
- Azetidine Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance COX-2 inhibition by increasing binding affinity (IC₅₀ = 0.8 µM vs. 2.3 µM for -CH₃) .
- Ring Conformation : Planar azetidine rings improve membrane permeability (LogP = 1.2 vs. 0.7 for non-planar analogs) .
- Bioisosteric Replacement : Replacing azetidine with piperidine reduces selectivity (COX-2/COX-1 ratio drops from 15:1 to 3:1) .
| Substituent | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| -CF₃ | COX-2 Inhibition | 0.8 | |
| -CH₃ | COX-2 Inhibition | 2.3 | |
| -OCH₃ | Antifungal (C. albicans) | 4.5 |
Data Contradiction Analysis
- Example : Conflicting pKa values in different solvents ( vs. ).
- Resolution : Use potentiometric titration under controlled ionic strength (I = 0.1 M KCl) to standardize measurements .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
